Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate
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Overview
Description
Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with an ethyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the ester: The cyclohexane carboxylic acid is esterified using ethanol and an acid catalyst like sulfuric acid.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroboration-oxidation of a double bond in the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can improve yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: TFA in dichloromethane
Major Products Formed
Oxidation: Ketone derivatives
Reduction: Alcohol derivatives
Substitution: Free amine derivatives
Scientific Research Applications
Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate involves its interaction with various molecular targets. The Boc-protected amine can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological molecules. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate: Similar structure but with different substitution patterns.
tert-Butyloxycarbonyl-protected amino acids: Share the Boc-protected amine group.
Piperazine derivatives: Contain Boc-protected amines and are used in similar synthetic applications.
Properties
IUPAC Name |
ethyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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